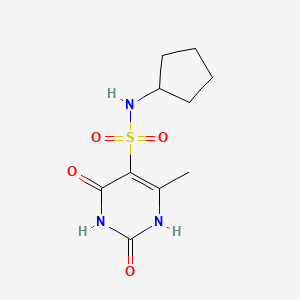

N-cyclopentyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cyclopentyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound that belongs to the class of dihydropyrimidines This compound is characterized by its unique structure, which includes a cyclopentyl group, a hydroxy group, a methyl group, and a sulfonamide group attached to a dihydropyrimidine ring

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Cyclopentyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-sulfonamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Cyclopentylisierung: Einführung der Cyclopentylgruppe in den Pyrimidinring.

Hydroxylierung: Addition einer Hydroxygruppe an der 2-Position.

Methylierung: Einführung einer Methylgruppe an der 4-Position.

Sulfonamidierung: Addition einer Sulfonamidgruppe an der 5-Position.

Jeder dieser Schritte erfordert spezifische Reagenzien und Bedingungen, wie z. B. Katalysatoren, Lösungsmittel und Temperaturregelung, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion von N-Cyclopentyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-sulfonamid Batch- oder kontinuierliche Verfahren im großen Maßstab umfassen. Diese Verfahren sind auf Effizienz, Kosteneffizienz und ökologische Nachhaltigkeit optimiert. Wichtige Überlegungen umfassen die Auswahl von Rohstoffen, die Reaktionsoptimierung und die Abfallwirtschaft.

Chemische Reaktionsanalyse

Arten von Reaktionen

N-Cyclopentyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-sulfonamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Umwandlung der Hydroxygruppe in eine Carbonylgruppe.

Reduktion: Reduktion der Sulfonamidgruppe zu einem Amin.

Substitution: Austausch der Cyclopentylgruppe gegen andere Alkyl- oder Arylgruppen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Lithiumaluminiumhydrid) und Nukleophile (z. B. Alkylhalogenide). Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelauswahl sind entscheidend, um die gewünschten Transformationen zu erreichen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation der Hydroxygruppe zu einem Keton führen, während Substitutionsreaktionen eine Vielzahl von Derivaten mit unterschiedlichen funktionellen Gruppen erzeugen können.

Wissenschaftliche Forschungsanwendungen

N-Cyclopentyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-sulfonamid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator untersucht.

Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung von Krankheiten wie Krebs und Infektionskrankheiten untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-Cyclopentyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-sulfonamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an das aktive Zentrum bindet, oder die Rezeptorfunktion modulieren, indem sie mit Bindungsstellen interagiert. Diese Wechselwirkungen können zu Veränderungen in zellulären Signalwegen und physiologischen Reaktionen führen.

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclopentyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: Conversion of the hydroxy group to a carbonyl group.

Reduction: Reduction of the sulfonamide group to an amine.

Substitution: Replacement of the cyclopentyl group with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-cyclopentyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-cyclopentyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

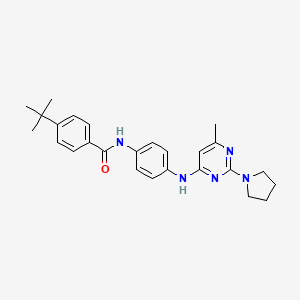

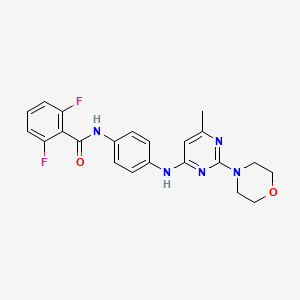

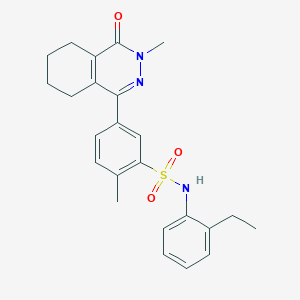

Vergleich Mit ähnlichen Verbindungen

N-Cyclopentyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-sulfonamid kann mit anderen Dihydropyrimidinderivaten verglichen werden, wie z. B.:

2-Hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-sulfonamid: Es fehlt die Cyclopentylgruppe.

N-Cyclopentyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin: Es fehlt die Sulfonamidgruppe.

N-Cyclopentyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-carboxamid: Enthält eine Carboxamidgruppe anstelle einer Sulfonamidgruppe.

Die Einzigartigkeit von N-Cyclopentyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-sulfonamid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen.

Eigenschaften

Molekularformel |

C10H15N3O4S |

|---|---|

Molekulargewicht |

273.31 g/mol |

IUPAC-Name |

N-cyclopentyl-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

InChI |

InChI=1S/C10H15N3O4S/c1-6-8(9(14)12-10(15)11-6)18(16,17)13-7-4-2-3-5-7/h7,13H,2-5H2,1H3,(H2,11,12,14,15) |

InChI-Schlüssel |

NUXVRXLDMVPJDS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2CCCC2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{3-[(2,3-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol](/img/structure/B11304044.png)

![1-(Azepan-1-yl)-2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone](/img/structure/B11304046.png)

![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B11304050.png)

![2-(2-chlorophenoxy)-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)propanamide](/img/structure/B11304053.png)

![5-fluoro-3-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11304055.png)

![1,3-dimethyl-5-[(propan-2-ylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11304056.png)

![N-{[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B11304059.png)

![4-Chloro-3-methylphenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11304064.png)

![Methyl 3-{[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzoate](/img/structure/B11304075.png)

![N-(2,4-dichlorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11304079.png)

![7-Chloro-1-(3-ethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11304085.png)